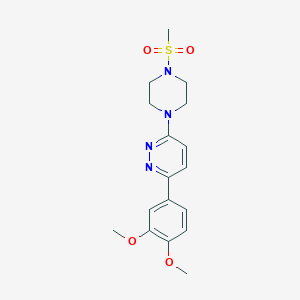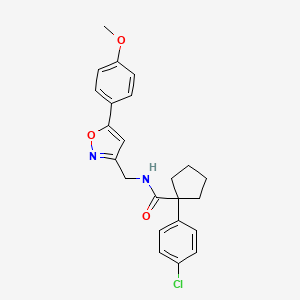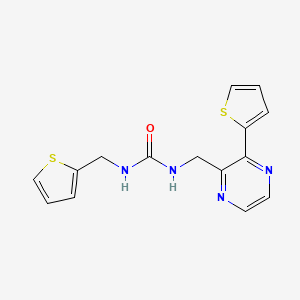
3-Cyanocyclopentane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyanocyclopentane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H8FNO2S. It is a sulfonyl fluoride derivative, which is known for its unique stability-reactivity balance. Sulfonyl fluorides have been identified and utilized in various fields such as biology, pharmaceuticals, and functional molecules due to their selective covalent interaction with context-specific amino acids or proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl fluorides, including 3-cyanocyclopentane-1-sulfonyl fluoride, can be achieved through various methods. One common method involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using reagents like thionyl fluoride or Xtalfluor-E®. This process typically yields high purity products under mild reaction conditions .
Industrial Production Methods: Industrial production of sulfonyl fluorides often involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of aqueous solutions of potassium fluoride (KF) or potassium bifluoride (KHF2). The use of phase transfer catalysts such as 18-crown-6-ether in acetonitrile can enhance the efficiency of this process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyanocyclopentane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, sulfonyl fluorides generally exhibit stability under oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can react with this compound under mild conditions to form corresponding sulfonamides or sulfonate esters.
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyanocyclopentane-1-sulfonyl fluoride has several applications in scientific research:
Chemical Biology: It is used as a reactive probe for covalent modification of proteins, enabling the study of enzyme binding sites and protein-protein interactions.
Pharmaceuticals: Sulfonyl fluorides are employed in the development of protease inhibitors, which are crucial in treating various diseases.
Materials Science: The compound is utilized in the synthesis of functional materials and polymers due to its unique reactivity.
Mécanisme D'action
The mechanism of action of 3-cyanocyclopentane-1-sulfonyl fluoride involves its electrophilic sulfonyl fluoride group, which can covalently modify specific amino acid residues in proteins. This modification often targets reactive serines, threonines, lysines, tyrosines, cysteines, and histidines, leading to enzyme inhibition or protein inactivation . The compound’s ability to form stable covalent bonds with these residues makes it a valuable tool in chemical biology and drug discovery.
Comparaison Avec Des Composés Similaires
2-Nitrobenzenesulfonyl Fluoride (NBSF): Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl Fluoride ([18F]FBSF): Used in positron emission tomography as a radiolabeling synthon.
Uniqueness: 3-Cyanocyclopentane-1-sulfonyl fluoride stands out due to its specific structure, which combines a cyclopentane ring with a cyano group and a sulfonyl fluoride moiety. This unique combination imparts distinct reactivity and stability, making it suitable for specialized applications in chemical biology and materials science.
Propriétés
IUPAC Name |
3-cyanocyclopentane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO2S/c7-11(9,10)6-2-1-5(3-6)4-8/h5-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHPTLHPFJYXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138312-89-5 |
Source


|
| Record name | 3-cyanocyclopentane-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole](/img/structure/B3010802.png)


![6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3010807.png)

![9-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010810.png)




![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3010818.png)

